molecular formula C12H11F3O2 B8381281 2-Cyclobutyl-4-trifluoromethyl-benzoic acid

2-Cyclobutyl-4-trifluoromethyl-benzoic acid

Cat. No. B8381281
M. Wt: 244.21 g/mol
InChI Key: KDOFJTRKMDKCAI-UHFFFAOYSA-N
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Patent
US08080541B2

Procedure details

The title compound, white solid, MS: m/e=243.0 [(M−H)−], was prepared in accordance with the general method of intermediate K from 2-iodo-4-trifluoromethyl-benzoic acid methyl Ester and cyclobutylzincbromide followed by saponification with sodium hydroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclobutylzincbromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:9][C:5]=2[C:6]([OH:8])=[O:7])[CH2:3][CH2:2]1.[CH3:17]OC(=O)C1C=CC(C(F)(F)F)=CC=1I.[Br-].C1([Zn+])CCC1>>[CH:1]1([C:4]2[CH:12]=[C:11]([C:13]([F:14])([F:15])[F:16])[CH:10]=[CH:9][C:5]=2[C:6]([OH:8])=[O:7])[CH2:3][CH2:2][CH2:17]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C(F)(F)F)I)=O
Name
cyclobutylzincbromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C1(CCC1)[Zn+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)C1=C(C(=O)O)C=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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